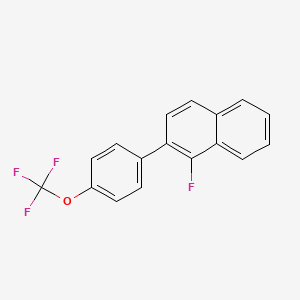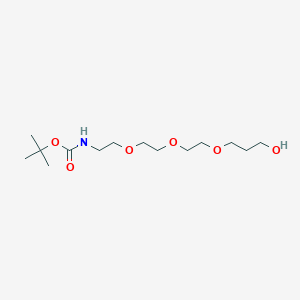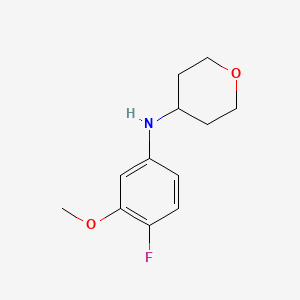
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a butyl chain substituted with an amino group and a carbamoylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-aminobutylamine and 2-amino-4-carbamoylphenylamine.
Formation of Carbamate: The intermediate compounds are reacted with tert-butyl chloroformate under basic conditions to form the carbamate linkage.
Coupling Reaction: The final step involves coupling the carbamate intermediate with the butyl chain, which is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Modification: Used in studies to modify proteins and study their functions.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.
Industry:
Polymer Production: Utilized in the production of polymers with specific properties.
Material Science: Investigated for its applications in the development of new materials with unique characteristics.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl carbamate moiety, they differ in the nature of the substituents attached to the carbamate group. For example, tert-Butyl (4-aminocyclohexyl)carbamate has a cyclohexyl ring, whereas tert-Butyl (2-aminophenyl)carbamate has a phenyl ring.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents. For instance, the presence of an amino group in tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate can influence its reactivity in nucleophilic substitution reactions.
- Applications: The applications of these compounds can also differ. While this compound is explored for its potential in drug development, tert-Butyl (4-aminocyclohexyl)carbamate may be used in polymer production.
Eigenschaften
Molekularformel |
C16H26N4O3 |
|---|---|
Molekulargewicht |
322.40 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-amino-4-carbamoylanilino)butyl]carbamate |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(22)20-9-5-4-8-19-13-7-6-11(14(18)21)10-12(13)17/h6-7,10,19H,4-5,8-9,17H2,1-3H3,(H2,18,21)(H,20,22) |
InChI-Schlüssel |
XUVTWZIPJZCPAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCNC1=C(C=C(C=C1)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)



![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)





